3,6-Dibromo-2-fluorobenzenesulfonyl chloride
Overview
Description
3,6-Dibromo-2-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2Br2ClFO2S and a molecular weight of 352.40 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2-fluorobenzenesulfonyl chloride typically involves the reaction of 3,6-dibromo-2-fluorobenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3,6-Dibromo-2-fluorobenzene+Chlorosulfonic acid→3,6-Dibromo-2-fluorobenzenesulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Solvents: Organic solvents such as dichloromethane, toluene, or acetonitrile are often used to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from reactions involving this compound include sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the reaction.
Scientific Research Applications
3,6-Dibromo-2-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzenesulfonyl chloride: Similar in structure but with fluorine substituents instead of bromine.
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Contains both bromine and fluorine substituents but in different positions on the benzene ring.
3,4-Difluorobenzenesulfonyl chloride: Another fluorinated sulfonyl chloride with different substitution patterns.
Uniqueness
3,6-Dibromo-2-fluorobenzenesulfonyl chloride is unique due to the specific arrangement of bromine and fluorine substituents on the benzene ring, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This unique structure makes it valuable in specific synthetic applications where selective reactivity is required.
Properties
IUPAC Name |
3,6-dibromo-2-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHRVNRQWCHAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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